molecular formula C14H14ClNO3S B6382260 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% CAS No. 1261897-40-8

2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%

Cat. No. B6382260
CAS RN: 1261897-40-8
M. Wt: 311.8 g/mol
InChI Key: ZFCBBQQCJTWBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4DMPP) is an organic compound that has been studied for its potential uses in the scientific research field. It is a white powder with a melting point of approximately 120°C and a boiling point of approximately 200°C. It is soluble in common organic solvents such as methanol, ethanol, and acetone. 2C4DMPP has a wide range of applications in the laboratory, including use as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Mechanism of Action

2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% works by reacting with a variety of substrates to form a variety of products. It can act as an electrophile, nucleophile, or catalyst in various organic reactions. In addition, it can act as a ligand in coordination chemistry, and it can form complexes with metal ions.
Biochemical and Physiological Effects
2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Additionally, it has been found to inhibit the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes. It has also been found to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also stable, with a long shelf life. Additionally, it is soluble in common organic solvents, making it easy to work with. However, it has several limitations for use in laboratory experiments. It is toxic and should be handled with caution. Additionally, it is a strong acid and is corrosive, so it should be handled carefully. Finally, it is not very soluble in water, so it may be difficult to work with in aqueous solutions.

Future Directions

There are a variety of potential future directions for research involving 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. These include further investigation into its effects on biochemical and physiological processes, as well as its potential applications in organic synthesis and catalysis. Additionally, further research could be done on its potential uses in the synthesis of pharmaceuticals, dyes, pigments, and polymers. Finally, research could be done to identify new methods for synthesizing 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% and to optimize existing methods.

Synthesis Methods

2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized through a variety of methods. One such method involves the reaction of 4-chlorophenol with 4-N,N-dimethylsulfamoylbenzene in the presence of a base. This reaction produces a mixture of 2-chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol and 4-chloro-2-(4-N,N-dimethylsulfamoylphenyl)phenol. The two compounds can then be separated by chromatography or recrystallization. Another method for producing 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is the reaction of 4-chlorophenol with 4-N,N-dimethylsulfonylbenzene in the presence of a base. This reaction produces 2-chloro-4-(4-N,N-dimethylsulfonylphenyl)phenol, which can then be purified to obtain 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%.

Scientific Research Applications

2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has a wide range of applications in the scientific research field. It has been used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has also been used in the preparation of various pharmaceuticals, such as anti-inflammatory drugs, anticoagulants, and antihypertensive agents. Additionally, 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used as a starting material in the synthesis of a variety of other organic compounds, such as dyes, pigments, and polymers.

properties

IUPAC Name

4-(3-chloro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)12-6-3-10(4-7-12)11-5-8-14(17)13(15)9-11/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCBBQQCJTWBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol

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